molecular formula C14H29BrO2 B14076458 2-Bromo-1,1-dimethoxydodecane CAS No. 100963-26-6

2-Bromo-1,1-dimethoxydodecane

Cat. No.: B14076458
CAS No.: 100963-26-6
M. Wt: 309.28 g/mol
InChI Key: USWYGGWITYUKAY-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxydodecane is an organic compound with the molecular formula C14H29BrO2. It is a brominated derivative of dodecane, featuring two methoxy groups attached to the first carbon atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-dimethoxydodecane typically involves the bromination of 1,1-dimethoxydodecane. This can be achieved by reacting 1,1-dimethoxydodecane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 1,1-dimethoxydodecane is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete bromination. The product is separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dimethoxydodecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed, usually in acidic or neutral conditions.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.

    Elimination Reactions: The major products are alkenes.

    Oxidation: The products can be aldehydes or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-1,1-dimethoxydodecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dimethoxydodecane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. The methoxy groups also contribute to the compound’s reactivity by stabilizing intermediates and transition states during reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1-dimethoxyethane: A shorter-chain analog with similar reactivity but different physical properties.

    2-Bromo-1,1-dimethoxypropane: Another analog with a slightly longer chain, used in similar applications.

    2-Bromo-1,1-dimethoxyhexane: A medium-chain analog with comparable reactivity and applications.

Uniqueness

2-Bromo-1,1-dimethoxydodecane is unique due to its longer carbon chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity. These properties make it suitable for applications where longer-chain compounds are preferred, such as in the synthesis of surfactants and polymers.

Properties

CAS No.

100963-26-6

Molecular Formula

C14H29BrO2

Molecular Weight

309.28 g/mol

IUPAC Name

2-bromo-1,1-dimethoxydodecane

InChI

InChI=1S/C14H29BrO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(16-2)17-3/h13-14H,4-12H2,1-3H3

InChI Key

USWYGGWITYUKAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(OC)OC)Br

Origin of Product

United States

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